Cas no 2172218-43-6 (2-(3-carboxyphenyl)piperidine-4-carboxylic acid)

2-(3-carboxyphenyl)piperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-carboxyphenyl)piperidine-4-carboxylic acid
- 2172218-43-6
- EN300-1477282
-
- インチ: 1S/C13H15NO4/c15-12(16)9-3-1-2-8(6-9)11-7-10(13(17)18)4-5-14-11/h1-3,6,10-11,14H,4-5,7H2,(H,15,16)(H,17,18)
- InChIKey: IXWAUSRHWFFCOO-UHFFFAOYSA-N
- ほほえんだ: OC(C1CCNC(C2C=CC=C(C(=O)O)C=2)C1)=O
計算された属性
- せいみつぶんしりょう: 249.10010796g/mol
- どういたいしつりょう: 249.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.6Ų
- 疎水性パラメータ計算基準値(XlogP): -1.4
2-(3-carboxyphenyl)piperidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1477282-100mg |
2-(3-carboxyphenyl)piperidine-4-carboxylic acid |
2172218-43-6 | 100mg |
$1068.0 | 2023-09-28 | ||
Enamine | EN300-1477282-50mg |
2-(3-carboxyphenyl)piperidine-4-carboxylic acid |
2172218-43-6 | 50mg |
$1020.0 | 2023-09-28 | ||
Enamine | EN300-1477282-5.0g |
2-(3-carboxyphenyl)piperidine-4-carboxylic acid |
2172218-43-6 | 5g |
$3520.0 | 2023-06-06 | ||
Enamine | EN300-1477282-1.0g |
2-(3-carboxyphenyl)piperidine-4-carboxylic acid |
2172218-43-6 | 1g |
$1214.0 | 2023-06-06 | ||
Enamine | EN300-1477282-0.5g |
2-(3-carboxyphenyl)piperidine-4-carboxylic acid |
2172218-43-6 | 0.5g |
$1165.0 | 2023-06-06 | ||
Enamine | EN300-1477282-2.5g |
2-(3-carboxyphenyl)piperidine-4-carboxylic acid |
2172218-43-6 | 2.5g |
$2379.0 | 2023-06-06 | ||
Enamine | EN300-1477282-10.0g |
2-(3-carboxyphenyl)piperidine-4-carboxylic acid |
2172218-43-6 | 10g |
$5221.0 | 2023-06-06 | ||
Enamine | EN300-1477282-1000mg |
2-(3-carboxyphenyl)piperidine-4-carboxylic acid |
2172218-43-6 | 1000mg |
$1214.0 | 2023-09-28 | ||
Enamine | EN300-1477282-10000mg |
2-(3-carboxyphenyl)piperidine-4-carboxylic acid |
2172218-43-6 | 10000mg |
$5221.0 | 2023-09-28 | ||
Enamine | EN300-1477282-250mg |
2-(3-carboxyphenyl)piperidine-4-carboxylic acid |
2172218-43-6 | 250mg |
$1117.0 | 2023-09-28 |
2-(3-carboxyphenyl)piperidine-4-carboxylic acid 関連文献
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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3. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Hendrik Leopold,Thomas Strassner Dalton Trans., 2017,46, 7800-7812
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Tangpo Yang,Xin Li,Xiang David Li RSC Adv., 2020,10, 42076-42083
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
2-(3-carboxyphenyl)piperidine-4-carboxylic acidに関する追加情報
Introduction to 2-(3-carboxyphenyl)piperidine-4-carboxylic acid (CAS No. 2172218-43-6)
2-(3-carboxyphenyl)piperidine-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2172218-43-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of carboxylic acid functional groups at the 3rd and 4th positions of the phenyl ring enhances its reactivity and potential biological activity, making it a valuable scaffold for drug discovery and development.
The structure of 2-(3-carboxyphenyl)piperidine-4-carboxylic acid incorporates a piperidine moiety, which is a common pharmacophore in many bioactive molecules. Piperidine derivatives are known for their versatility in modulating various biological pathways, including GABAergic, dopaminergic, and serotonergic systems. The carboxylic acid groups not only contribute to the compound's solubility in polar solvents but also provide multiple sites for chemical modification, enabling the synthesis of more complex derivatives with tailored pharmacological properties.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting neurological and psychiatric disorders. 2-(3-carboxyphenyl)piperidine-4-carboxylic acid has emerged as a promising intermediate in the synthesis of potential drug candidates for conditions such as depression, anxiety, and neurodegenerative diseases. Its unique structural features make it an attractive candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of 2-(3-carboxyphenyl)piperidine-4-carboxylic acid is its potential to serve as a building block for more complex molecules. Researchers have leveraged its scaffold to develop derivatives with enhanced binding affinity and selectivity for specific receptors or enzymes. For instance, modifications at the 3-position carboxylic acid group can introduce additional pharmacophoric elements that improve interactions with biological targets. Similarly, functionalization at the 4-position can fine-tune solubility and metabolic stability, critical factors in drug development.
The pharmaceutical industry has shown particular interest in piperidine-based compounds due to their favorable pharmacokinetic profiles. 2-(3-carboxyphenyl)piperidine-4-carboxylic acid exemplifies this trend, as it combines the structural advantages of piperidine with the bioactivity-enhancing properties of carboxylic acid groups. This combination has led to several innovative approaches in drug design, where small modifications can lead to significant improvements in therapeutic efficacy.
Recent studies have highlighted the compound's role in developing next-generation neuromodulators. For example, researchers have explored its potential as a precursor for agents targeting serotonin receptors (5-HT receptors), which play a crucial role in mood regulation. By synthesizing analogs of 2-(3-carboxyphenyl)piperidine-4-carboxylic acid, scientists have identified molecules with improved affinity for 5-HT1A and 5-HT2A receptors, suggesting their utility in treating conditions like major depressive disorder and generalized anxiety disorder.
The synthetic pathways for 2-(3-carboxyphenyl)piperidine-4-carboxylic acid also warrant discussion. The synthesis typically involves multi-step organic reactions, including condensation reactions to form the piperidine ring and subsequent functionalization to introduce the carboxylic acid groups. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing costs and improving yields. These developments are crucial for transitioning laboratory discoveries into viable clinical candidates.
In addition to its pharmaceutical applications, 2-(3-carboxyphenyl)piperidine-4-carboxylic acid has found utility in materials science and chemical biology. Its ability to participate in coordination chemistry makes it a valuable ligand for metal complexes used in catalysis and sensing applications. Furthermore, its structural motifs have inspired novel approaches in molecular recognition and drug delivery systems.
The future directions of research on 2-(3-carboxyphenyl)piperidine-4-carboxylic acid are promising, with ongoing efforts focused on expanding its chemical space through combinatorial chemistry and high-throughput screening. These approaches aim to uncover new derivatives with enhanced pharmacological properties and reduced side effects. As our understanding of biological pathways continues to evolve, compounds like 2-(3-carboxyphenyl)piperidine-4-carboxylic acid will remain at the forefront of drug discovery efforts.
In conclusion, 2-(3-carboxyphenyl)piperidine-4-carboxylic acid (CAS No. 2172218-43-6) represents a significant advancement in medicinal chemistry due to its versatile structure and potential therapeutic applications. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in addressing neurological and psychiatric disorders. As research progresses, this compound is expected to contribute further to our arsenal of therapeutic agents, offering hope for improved treatments across multiple disease areas.
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